3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-15(19,11-5-3-2-4-6-11)10-18-22(20,21)12-7-8-14(17)13(16)9-12/h2-9,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZYUNMSFGQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with 2-hydroxy-2-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxy group.
Reduction: Lithium aluminum hydride in ether can reduce the hydroxy group.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of ketones from the hydroxy group.
Reduction: Formation of alkanes from the hydroxy group.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2-phenylpropyl group increases logP compared to analogs with shorter alkyl chains (e.g., N-(3-chloropropyl)- derivatives) .
- Receptor Binding: TCN-201’s activity as an NMDA receptor modulator suggests that the 3-chloro-4-fluoro-benzenesulfonamide scaffold may interact with hydrophobic pockets in proteins, but the target compound’s hydroxyl group could alter binding kinetics .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For purity assessment, combine HPLC with UV detection (λ = 254 nm) and elemental analysis. Deuterated solvents (e.g., DMSO-d₆) are preferred for NMR to resolve hydroxyl and sulfonamide proton signals. Compare spectral data with computational predictions (e.g., density functional theory) to validate assignments .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : A two-step approach is typical:
Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yields range from 65–80%, with reaction completion monitored by TLC (Rf ≈ 0.4 in 3:7 EtOAc/hexane) .
Q. How should researchers handle solubility and storage to maintain compound integrity?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and store at –20°C under desiccation to prevent hydrolysis of the sulfonamide group. Confirm stability via periodic HPLC analysis over 6 months .
Advanced Research Questions
Q. How do functional groups in this compound influence its biological interactions and pharmacokinetics?
- Methodological Answer :
- Fluorine : Enhances lipophilicity (logP ≈ 2.8) and metabolic stability by resisting cytochrome P450 oxidation.
- Sulfonamide : Acts as a hydrogen-bond acceptor, facilitating target binding (e.g., carbonic anhydrase inhibition).
- Hydroxypropyl-Phenyl : Modulates solubility and membrane permeability.
Experimental Design : Compare analogues (e.g., replacing –OH with –OCH₃) in enzyme inhibition assays (IC₅₀) and parallel artificial membrane permeability assays (PAMPA) .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems (28 days, 20°C). Monitor degradation products via LC-MS/MS.
- Ecotoxicology : Use Daphnia magna (48-hr EC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition) assays. For bioaccumulation, calculate bioconcentration factors (BCF) in zebrafish embryos .
Q. How can reaction mechanisms and kinetics of sulfonamide derivatization be studied?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track nucleophilic substitution (e.g., with piperidine) in real-time. Fit data to a second-order rate equation.
- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify rate-limiting steps. Validate with isotopic labeling (¹⁸O in sulfonamide) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS.
- pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation buffers (e.g., phosphate buffer pH 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
